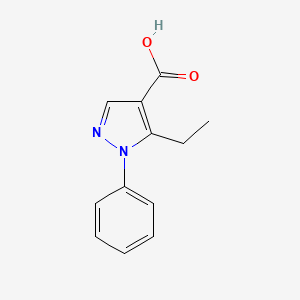

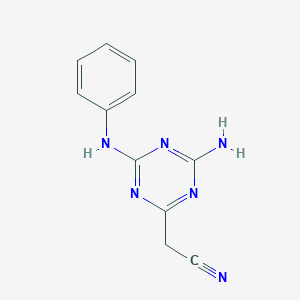

(4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile” is a chemical compound . It belongs to the class of triazine derivatives . Triazines are well-known compounds that have been of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers .

Synthesis Analysis

The synthesis of triazine derivatives often involves the use of cyanuric chloride . Specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Applications De Recherche Scientifique

Anticancer Activity

A notable application of derivatives of (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile is in the field of cancer research. Sa̧czewski et al. (2006) synthesized a series of triazine derivatives and evaluated their antitumor activity. One of the compounds, featuring a triazine-2-yl-acetonitrile structure, showed remarkable activity against the melanoma MALME-3 M cell line, positioning it as a candidate for further development in anticancer therapy (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Chemical Synthesis and Polymerization

The triazine derivative has been utilized in various chemical syntheses. For example, Klayman & Milne (1969) studied the formation of thiazolo-s-triazine from reactions involving 2-amino-2-thiazoline and phenylisothiocyanate in acetonitrile (Klayman & Milne, 1969). Additionally, Kunisada et al. (1992) synthesized 2-Amino-4(N-alkylanilino)-6-isopropenyl-1,3,5-triazines and investigated their polymerization properties, noting the impact of branched alkyl groups on polymerization temperatures and heat of polymerization (Kunisada, Yuki, Kondo, Adachi, & Takahashi, 1992).

Fluorescent Properties

Jung & Kang (2013) synthesized asymmetrically substituted bistriazinylstilbene fluorescent brightening agents, involving derivatives of (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile. These compounds were analyzed for their physical properties including fluorescence and fastness tests (Jung & Kang, 2013).

Orientations Futures

Propriétés

IUPAC Name |

2-(4-amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6/c12-7-6-9-15-10(13)17-11(16-9)14-8-4-2-1-3-5-8/h1-5H,6H2,(H3,13,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDAGWKSEJVISS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429352 |

Source

|

| Record name | (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile | |

CAS RN |

99845-72-4 |

Source

|

| Record name | (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.